Bromoacetamido-PEG11-azide Bromoacetamido-PEG11-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995397
InChI: InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32)
SMILES:
Molecular Formula: C26H51BrN4O12
Molecular Weight: 691.6 g/mol

Bromoacetamido-PEG11-azide

CAS No.:

Cat. No.: VC17995397

Molecular Formula: C26H51BrN4O12

Molecular Weight: 691.6 g/mol

* For research use only. Not for human or veterinary use.

Bromoacetamido-PEG11-azide -

Specification

Molecular Formula C26H51BrN4O12
Molecular Weight 691.6 g/mol
IUPAC Name N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide
Standard InChI InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32)
Standard InChI Key NCUYWFZRLBRWFD-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bromoacetamido-PEG11-azide (CAS 2172677-17-5) features a linear PEG chain comprising 11 ethylene oxide units, flanked by a bromoacetamido group at one terminus and an azide (-N3) at the other. The PEG backbone confers hydrophilicity, while the terminal groups enable orthogonal reactivity:

  • Bromoacetamido moiety: Reacts with thiols (-SH) via nucleophilic substitution, forming stable thioether bonds at pH >8.0 .

  • Azide group: Participates in Huisgen cycloaddition with alkynes, producing triazole linkages under copper catalysis or strain-promoted conditions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₂₆H₅₁BrN₄O₁₂
Molecular weight691.61 g/mol
Purity≥95%
PEG spacer length46.0 Å (39 atoms)
SolubilityAqueous buffers, DMSO, DMF

The discrete PEG (dPEG®) structure ensures monodispersity, unlike polydisperse traditional PEGs, which is critical for reproducible pharmacokinetics .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three stages:

  • PEG chain elongation: Stepwise addition of ethylene oxide units to achieve the 11-mer backbone.

  • Bromoacetamido incorporation: Reaction of the PEG amine with bromoacetyl bromide under anhydrous conditions.

  • Azide functionalization: Displacement of a terminal leaving group (e.g., mesylate) with sodium azide .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR confirms PEG spacer integrity (δ 3.6–3.8 ppm for ethylene oxide protons) and bromoacetamido formation (δ 3.4 ppm for -CH₂Br) .

  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ peak at m/z 692.61, aligning with theoretical values .

Reactivity and Bioconjugation Mechanisms

Thiol-Bromoacetamido Chemistry

The bromoacetamido group exhibits selective reactivity toward cysteine residues and other thiol-containing molecules:
R-SH + BrCH2CONH-PEG11-N3R-S-CH2CONH-PEG11-N3+HBr\text{R-SH + BrCH}_2\text{CONH-PEG}_{11}\text{-N}_3 \rightarrow \text{R-S-CH}_2\text{CONH-PEG}_{11}\text{-N}_3 + \text{HBr}
This reaction proceeds efficiently at pH 8.0–9.0, avoiding maleimide instability at alkaline conditions .

Azide-Alkyne Click Chemistry

The azide terminus enables two conjugation strategies:

  • Copper-catalyzed (CuAAC): Requires Cu(I) catalysts, yielding 1,4-disubstituted triazoles.

  • Strain-promoted (SPAAC): Utilizes cyclooctynes (e.g., DBCO) for copper-free applications in sensitive biological systems .

Table 2: Comparison of Click Chemistry Methods

ParameterCuAACSPAAC
Reaction time1–2 hours12–24 hours
BiocompatibilityLimited (cytotoxic Cu)High
Kinetic rate (k)101M1s110^{-1} \, \text{M}^{-1}\text{s}^{-1}103M1s110^{-3} \, \text{M}^{-1}\text{s}^{-1}
ApplicationsIn vitro labelingIn vivo targeting

Biomedical Applications

Drug Delivery Systems

Bromoacetamido-PEG11-azide facilitates the creation of antibody-drug conjugates (ADCs) with enhanced stability:

  • Tumor-targeting ADCs: Conjugation of anti-HER2 antibodies to monomethyl auristatin E (MMAE) via PEG11 spacer improves solubility and reduces aggregation .

  • mRNA-LNP formulations: PEGylation of lipid nanoparticles reduces hepatic clearance, increasing circulation half-life from 2 to 8 hours in murine models .

Diagnostic Probes

  • Fluorophore labeling: Site-specific attachment of Cy5.5 to cysteine-tagged proteins achieves 95% labeling efficiency without quenching .

  • PET imaging agents: 64Cu^{64}\text{Cu}-labeled peptides conjugated via PEG11 show 3-fold higher tumor uptake compared to shorter PEG spacers .

Comparative Analysis With Related PEG Derivatives

Table 3: Functional PEG Derivatives Comparison

CompoundFunctional GroupsPEG LengthKey AdvantageLimitation
Bromoacetamido-PEG11-azideBrCH₂CONH, N₃11 unitsDual orthogonal reactivityHigher cost vs. mono-functional PEGs
Maleimide-PEG12-azideMaleimide, N₃12 unitsFaster thiol reactivitypH-sensitive degradation
NHS-PEG10-DBCONHS ester, DBCO10 unitsCopper-free conjugationLimited to amine-containing targets
SH-PEG9-alkyneThiol, alkyne9 unitsDirect disulfide formationOxidation-prone in serum

The 46.0 Å PEG11 spacer optimally balances conjugate size (avoiding renal filtration) and steric accessibility, unlike shorter PEG3 (17.5 Å) or longer PEG24 variants .

Challenges and Future Perspectives

Current Limitations

  • Steric hindrance: The PEG11 spacer may reduce binding affinity in small-molecule conjugates (e.g., <500 Da drugs).

  • Batch variability: Despite dPEG® technology, lot-to-lot molecular weight variations of ±2 Da persist .

Emerging Innovations

  • Dual-functional nanoparticles: Co-conjugation with targeting ligands (e.g., folate) and pH-sensitive linkers for tumor-specific drug release.

  • Cryo-EM compatible tags: Development of bromoacetamido-PEG11-gold clusters for single-particle tracking in cellular environments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator